molecular formula C9H7NOS B6320063 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% CAS No. 500706-99-0

3-Hydroxy-2-(thiophen-2-yl)pyridine, 95%

Cat. No. B6320063
CAS RN: 500706-99-0
M. Wt: 177.22 g/mol
InChI Key: RKRINYXJXSTYHE-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% (3-H2TP) is an important organic compound that has a wide range of applications in the scientific and medical fields. It is an aromatic heterocyclic compound with a nitrogen atom in the ring. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 3-H2TP has also been used in the synthesis of several other compounds, such as thiophene derivatives, pyridines, and quinolines.

Scientific Research Applications

3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% has been used in a number of scientific research applications, such as in the synthesis of pharmaceuticals, organic compounds, and other compounds. It has also been used in the synthesis of thiophene derivatives, pyridines, and quinolines. In addition, 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% has been used as a starting material in the synthesis of a number of other compounds, such as isoxazoles, thiophene-2-carboxylic acid derivatives, and pyridines.

Mechanism of Action

3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% is an aromatic heterocyclic compound with a nitrogen atom in the ring. It acts as a nucleophile and is capable of undergoing a variety of reactions, including nucleophilic substitution, electrophilic addition, and reduction. It is also capable of forming hydrogen bonds with other molecules, which can be used to facilitate the formation of new bonds.
Biochemical and Physiological Effects
3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% in laboratory experiments is that it is a relatively inexpensive compound with a high purity level. It is also a stable compound that is not prone to degradation. However, there are some limitations associated with using 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to obtain in large quantities, as it is not widely available.

Future Directions

In the future, 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% may be used in a variety of new applications. For example, it may be used in the synthesis of new pharmaceuticals, organic compounds, and other compounds. Additionally, it may be used in the synthesis of new thiophene derivatives, pyridines, and quinolines. Furthermore, 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% may be used in the synthesis of new isoxazoles, thiophene-2-carboxylic acid derivatives, and pyridines. Finally, it may be used in the synthesis of new materials, such as polymers, for use in a variety of applications.

Synthesis Methods

3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of thiophene-2-aldehyde and hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction yields the desired 3-Hydroxy-2-(thiophen-2-yl)pyridine, 95% in a yield of 95%. The second step involves the removal of the hydroxylamine hydrochloride by-product with aqueous sodium hydroxide.

properties

IUPAC Name

2-thiophen-2-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRINYXJXSTYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591893
Record name 2-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(thiophen-2-YL)pyridine

CAS RN

500706-99-0
Record name 2-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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